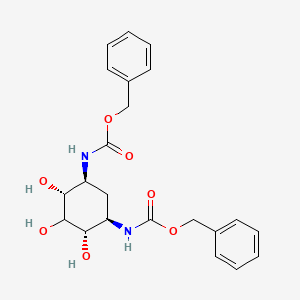
bis(N-Cbz)-2-deoxystreptamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(N-Cbz)-2-deoxystreptamine: is a compound that features two benzyloxycarbonyl (Cbz) protecting groups attached to the amino groups of 2-deoxystreptamine. The Cbz group is commonly used in organic synthesis to protect amine functionalities during various chemical reactions. This compound is significant in the field of synthetic organic chemistry due to its role in the preparation of complex molecules, particularly in the synthesis of antibiotics and other biologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(N-Cbz)-2-deoxystreptamine typically involves the protection of the amino groups of 2-deoxystreptamine with benzyloxycarbonyl chloride (Cbz-Cl). The reaction is carried out under basic conditions, often using a carbonate base such as sodium carbonate or potassium carbonate. The general reaction scheme is as follows:
- Dissolve 2-deoxystreptamine in a suitable solvent such as methanol or ethanol.
- Add benzyloxycarbonyl chloride (Cbz-Cl) to the solution.
- Introduce a base (e.g., sodium carbonate) to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the use of industrial reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: Bis(N-Cbz)-2-deoxystreptamine undergoes various chemical reactions, including:
Hydrogenolysis: Removal of the Cbz protecting groups using hydrogen gas in the presence of a palladium catalyst.
Acidolysis: Cleavage of the Cbz groups using strong acids such as hydrochloric acid or trifluoroacetic acid.
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions to form new amide or peptide bonds.
Common Reagents and Conditions:
Hydrogenolysis: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Acidolysis: Hydrochloric acid, trifluoroacetic acid.
Nucleophilic Substitution: Carboxylic acids, acid chlorides, anhydrides.
Major Products Formed:
Deprotected Amines: Resulting from hydrogenolysis or acidolysis.
Amides and Peptides: Formed through nucleophilic substitution reactions.
科学的研究の応用
Bis(N-Cbz)-2-deoxystreptamine is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of antibiotics and other pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein interactions, as the deprotected form can mimic natural substrates.
Medicine: Utilized in the development of new therapeutic agents, including antibiotics and enzyme inhibitors.
Industry: Applied in the production of fine chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of bis(N-Cbz)-2-deoxystreptamine primarily involves the protection of amino groups, which prevents unwanted side reactions during synthetic processes. The Cbz groups are stable under basic and neutral conditions but can be selectively removed under acidic or hydrogenolytic conditions. This selective protection and deprotection strategy allows for the stepwise construction of complex molecules.
類似化合物との比較
Bis(N-Boc)-2-deoxystreptamine: Uses tert-butoxycarbonyl (Boc) groups for protection.
Bis(N-Fmoc)-2-deoxystreptamine: Uses fluorenylmethyloxycarbonyl (Fmoc) groups for protection.
Bis(N-Alloc)-2-deoxystreptamine: Uses allyloxycarbonyl (Alloc) groups for protection.
Uniqueness: Bis(N-Cbz)-2-deoxystreptamine is unique due to the stability of the Cbz protecting groups under a wide range of conditions and their ease of removal using hydrogenolysis or acidolysis. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial.
特性
分子式 |
C22H26N2O7 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
benzyl N-[(1R,2S,4R,5S)-2,3,4-trihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]carbamate |
InChI |
InChI=1S/C22H26N2O7/c25-18-16(23-21(28)30-12-14-7-3-1-4-8-14)11-17(19(26)20(18)27)24-22(29)31-13-15-9-5-2-6-10-15/h1-10,16-20,25-27H,11-13H2,(H,23,28)(H,24,29)/t16-,17+,18+,19-,20? |
InChIキー |
GIOOUAKNEMYNSA-SYBFEITBSA-N |
異性体SMILES |
C1[C@H]([C@@H](C([C@@H]([C@H]1NC(=O)OCC2=CC=CC=C2)O)O)O)NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
C1C(C(C(C(C1NC(=O)OCC2=CC=CC=C2)O)O)O)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


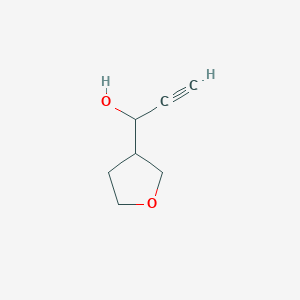
![[(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium](/img/structure/B12340272.png)

![2-Pyrrolidinone, 5-[(5'-chloro-2'-fluoro[1,1'-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)-](/img/structure/B12340276.png)

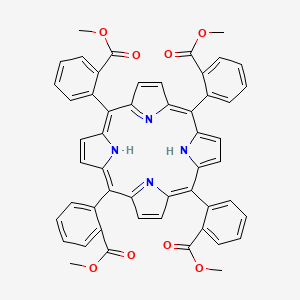
![(E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B12340303.png)
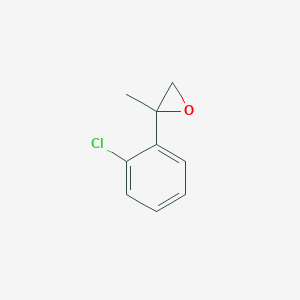
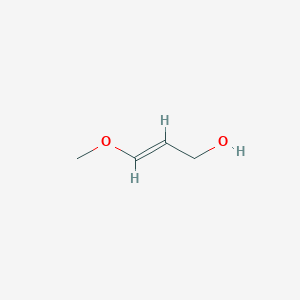
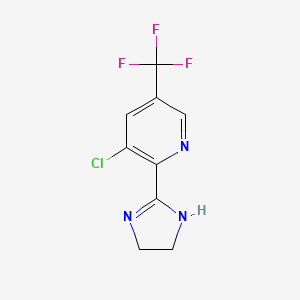
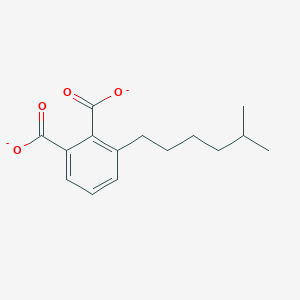
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B12340347.png)
![(2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340353.png)
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12340361.png)
